Cas no 1211513-13-1 (1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-one)

1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethan-1-one is a heterocyclic compound featuring a tetrahydrobenzothiazole core with an acetyl substituent at the 2-position. This structure imparts unique reactivity and functional versatility, making it valuable in organic synthesis and pharmaceutical applications. The saturated ring system enhances stability while retaining the electronic properties of the benzothiazole moiety, facilitating its use as a building block for more complex molecules. Its well-defined reactivity profile allows for selective modifications, particularly in the development of bioactive compounds. The compound’s purity and consistent performance make it suitable for research and industrial-scale applications requiring precise molecular frameworks.
1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-one structure
1211513-13-1 structure
商品名:1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-one
CAS番号:1211513-13-1
MF:C9H11NOS
メガワット:181.254740953445
CID:4577971
PubChem ID:22887418

1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

    • 1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-one
    • Ethanone, 1-(4,5,6,7-tetrahydro-2-benzothiazolyl)-
    • インチ: 1S/C9H11NOS/c1-6(11)9-10-7-4-2-3-5-8(7)12-9/h2-5H2,1H3
    • InChIKey: LGDFWZGIPTYALJ-UHFFFAOYSA-N
    • ほほえんだ: C(=O)(C1=NC2CCCCC=2S1)C

計算された属性

  • せいみつぶんしりょう: 181.05613515g/mol
  • どういたいしつりょう: 181.05613515g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 195
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 58.2Ų

1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-120844-1.0g
1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-one
1211513-13-1 95%
1.0g
$743.0 2023-07-06
Enamine
EN300-120844-10.0g
1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-one
1211513-13-1 95%
10.0g
$3191.0 2023-07-06
Enamine
EN300-120844-0.5g
1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-one
1211513-13-1 95%
0.5g
$579.0 2023-07-06
Enamine
EN300-120844-0.1g
1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-one
1211513-13-1 95%
0.1g
$257.0 2023-07-06
Enamine
EN300-120844-100mg
1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-one
1211513-13-1 95.0%
100mg
$257.0 2023-10-02
Enamine
EN300-120844-10000mg
1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-one
1211513-13-1 95.0%
10000mg
$3191.0 2023-10-02
Aaron
AR01A40C-100mg
1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-one
1211513-13-1 95%
100mg
$379.00 2025-02-09
Aaron
AR01A40C-1g
1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-one
1211513-13-1 95%
1g
$1047.00 2025-02-09
Aaron
AR01A40C-5g
1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-one
1211513-13-1 95%
5g
$2984.00 2025-02-09
Aaron
AR01A40C-2.5g
1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-one
1211513-13-1 95%
2.5g
$2025.00 2025-02-09

1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-one 関連文献

1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-oneに関する追加情報

Recent Advances in the Study of 1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-one (CAS: 1211513-13-1)

The compound 1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-one (CAS: 1211513-13-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.

Recent studies have highlighted the versatility of 1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-one as a key intermediate in the synthesis of novel heterocyclic compounds. Its benzothiazole core structure is known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers have explored its utility in the development of targeted therapies, particularly in the context of neurodegenerative diseases and oncology.

A study published in the Journal of Medicinal Chemistry (2023) demonstrated the compound's efficacy as a selective inhibitor of certain kinase enzymes involved in cancer cell proliferation. The research team utilized a combination of molecular docking and in vitro assays to elucidate the binding mechanisms and inhibitory effects of 1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-one on specific oncogenic pathways. Their findings suggest that this compound could serve as a promising scaffold for the development of next-generation kinase inhibitors.

In addition to its potential in oncology, recent investigations have explored the neuroprotective properties of this compound. A 2024 study in ACS Chemical Neuroscience reported that derivatives of 1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-one exhibited significant antioxidant activity and the ability to cross the blood-brain barrier, making them attractive candidates for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.

The synthetic accessibility of 1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-one has also been a focus of recent research. A novel, scalable synthesis route was reported in Organic Process Research & Development (2023), which improved the overall yield and purity of the compound while reducing environmental impact through greener chemistry approaches. This advancement is particularly significant for potential industrial-scale production and further pharmacological evaluation.

Looking forward, researchers are investigating the structure-activity relationships of various derivatives of 1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-one to optimize its pharmacological profile. Computational chemistry approaches, combined with high-throughput screening methods, are being employed to identify the most promising candidates for preclinical development. The compound's unique chemical structure continues to inspire new avenues of research in medicinal chemistry and drug discovery.

おすすめ記事

推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd